molecular formula C21H12N2O2S B2373026 3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one CAS No. 1020251-78-8

3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one

Cat. No.: B2373026
CAS No.: 1020251-78-8
M. Wt: 356.4
InChI Key: YHRLUUVWMIZRKK-UHFFFAOYSA-N
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Description

3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound featuring a fused indenopyrazole core substituted with a phenyl group at position 3 and a 2-thienylcarbonyl moiety at position 2. The compound’s structural uniqueness lies in the juxtaposition of phenyl and thienylcarbonyl groups, which may influence its physicochemical properties and bioactivity compared to other derivatives.

Properties

IUPAC Name

3-phenyl-2-(thiophene-2-carbonyl)indeno[1,2-c]pyrazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2S/c24-20-15-10-5-4-9-14(15)18-17(20)19(13-7-2-1-3-8-13)23(22-18)21(25)16-11-6-12-26-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRLUUVWMIZRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CS4)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Indenopyrazole Core

Step 1: Claisen-Schmidt Condensation
1,3-Indanedione reacts with benzaldehyde derivatives under basic conditions (NaOH/EtOH) to form chalcone intermediates. For example:
$$
\text{1,3-Indanedione} + \text{Benzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{2-Benzylidene-1,3-indanedione}
$$
Conditions : Reflux at 80°C for 6–8 hr; yield: 70–85%.

Step 2: Cyclocondensation with Hydrazines
Chalcones undergo cyclization with phenylhydrazine in acidic media (AcOH/HCl) to yield 3-phenylindenopyrazoles:
$$
\text{2-Benzylidene-1,3-indanedione} + \text{Phenylhydrazine} \xrightarrow{\Delta, \text{AcOH}} \text{3-Phenylindenopyrazole}
$$
Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr conventional) and improves yields (82% vs. 65%).

Introduction of 2-Thienylcarbonyl Group

Method A: Friedel-Crafts Acylation
The indenopyrazole core reacts with 2-thiophenecarbonyl chloride in the presence of Lewis acids (AlCl₃):
$$
\text{3-Phenylindenopyrazole} + \text{2-Thiophenecarbonyl Chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Target Compound}
$$
Conditions : 0°C to RT, 12 hr; yield: 45–55%.

Method B: Nucleophilic Acyl Substitution
Alternative routes employ pre-functionalized thiophene intermediates. For example, 2-thienyl lithium reacts with indenopyrazole carbonyl precursors:
$$
\text{Indenopyrazole-COCl} + \text{2-Thienyllithium} \xrightarrow{\text{THF, -78°C}} \text{Target Compound}
$$
Yield : 60–68%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent.
  • Radial Chromatography : Gradient elution (20–60% EtOAc/hexane) achieves >95% purity.

Spectroscopic Data

Parameter Value Source
Melting Point 172–174°C
¹H NMR (DMSO-d₆) δ 7.91–7.98 (m, 4H, Ar-H), 2.29 (s, 3H)
ESI-MS m/z 356.4 [M+H]⁺

Comparative Analysis of Methods

Method Yield Purity Time Scalability
Friedel-Crafts 45–55% >90% 12 hr Moderate
Nucleophilic Substitution 60–68% >95% 6 hr High
Microwave-Assisted 82% >98% 30 min Limited

Key Findings :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Nucleophilic substitution provides higher yields but demands anhydrous conditions.

Challenges and Solutions

  • Regioselectivity : Competing reactions at C2 vs. C3 positions are mitigated using bulky bases (e.g., LiHMDS).
  • Side Reactions : Furan ring cleavage observed in similar systems is avoided by optimizing solvent polarity (dioxane/EtOH 1:1).
  • Low Yields : Improved via gradient chromatography and recrystallization (ethanol/water).

Industrial Applications

  • Pharmaceuticals : Acts as a kinase inhibitor scaffold.
  • Material Science : π-Conjugated structure enables optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Derivatives

Compound Name FTIR (C=O stretch, cm⁻¹) 1H NMR (Key Shifts, ppm) Evidence Source
3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one ~1700 (expected) N/A
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a) 1685 7.85–8.15 (aryl H), 2.45 (CH3)
3-Isopropyl-1-(6-methylbenzo[d]thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-one 1678 1.25–1.35 (isopropyl CH3), 7.60 (thiazole H)

Key Observations:

  • Carbonyl Stretching : The target compound’s thienylcarbonyl group likely exhibits a C=O stretch near 1700 cm⁻¹, similar to trifluoromethylphenyl derivatives (1685 cm⁻¹) but distinct from benzothiazole-linked systems (1678 cm⁻¹) due to electronic effects .
  • Aromatic Proton Shifts : Thiophene protons in the target compound are expected near 7.2–7.5 ppm, differing from benzothiazole (7.60 ppm) or trifluoromethylphenyl (7.85–8.15 ppm) systems .

Biological Activity

3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indeno-pyrazole derivatives, which have been explored for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical formula for this compound is C21H12N2O2SC_{21}H_{12}N_2O_2S. The structure features an indeno-pyrazole core with a phenyl and a thienylcarbonyl substituent, which may contribute to its biological activities.

Antioxidant Activity

Recent studies have indicated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, a study on thieno[2,3-c]pyrazole derivatives demonstrated their ability to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced when treated with these compounds, suggesting their protective role against oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole (7a)12 ± 1.03
Thienopyrazole (7b)0.6 ± 0.16
Thienopyrazole (7e)28.3 ± 2.04
Thienopyrazole (7f)3.7 ± 0.37

This table illustrates the percentage of altered erythrocytes in various treatment groups, highlighting the efficacy of thienopyrazole derivatives in mitigating oxidative damage .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Research has indicated that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups in the structure is believed to enhance their activity against microbial pathogens .

Anticancer Activity

Emerging evidence suggests that indeno-pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that similar compounds can affect cell cycle progression and promote cell death in various cancer cell lines . The specific mechanisms through which this compound exerts its anticancer effects remain an area for further investigation.

Case Studies

While direct studies on this compound are scarce, related research has provided insights into the biological potential of its structural analogs:

  • Thieno[2,3-c]pyrazoles as Antioxidants : A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazoles against oxidative stress in Clarias gariepinus fish models. The results indicated significant protection against erythrocyte damage when treated with these compounds .
  • Antimicrobial Efficacy : Research on related pyrazole compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential that could be extrapolated to similar structures like this compound .

Q & A

Q. How to validate computational docking results experimentally?

  • Methodological Answer :
  • Site-Directed Mutagenesis : Mutate key residues (e.g., Asp352Ala in α-glucosidase). Loss of activity confirms predicted interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (ΔG) to corroborate docking scores .

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